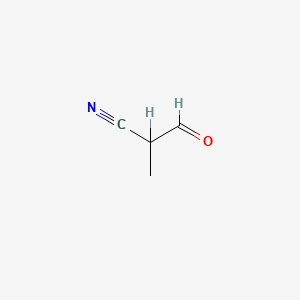

2-Methyl-3-oxopropanenitrile

説明

Contextual Significance of β-Ketonitriles as Synthetic Intermediates

β-Ketonitriles are a class of organic compounds that have garnered considerable attention in organic and medicinal chemistry. thieme-connect.com Their importance stems from their versatility as multifunctional synthetic intermediates. rsc.orgresearchgate.net These compounds serve as crucial building blocks for the synthesis of a wide array of complex molecules. rsc.orgresearchgate.net The methodologies involving β-ketonitriles often include cascade, domino, and sequential reactions, which allow for the efficient construction of diverse molecular architectures. rsc.orgresearchgate.net

The applications of β-ketonitriles are extensive, leading to the formation of various cyclic hydrocarbons, aromatic compounds, heterocycles, spirocycles, and fused heterocyclic systems. rsc.orgresearchgate.net Many of these synthesized structures form the scaffolds of biologically active molecules, including chromenes and quinolines, as well as natural products. rsc.orgresearchgate.net The development of new and efficient methods for the synthesis of β-ketonitriles has been a focus of considerable research effort in recent years. thieme-connect.combeilstein-journals.org These efforts aim to create greener and more economical synthetic routes. beilstein-journals.org

Overview of the Structural Motif of 2-Methyl-3-oxopropanenitrile within Ketonitrile Chemistry

This compound is an organic compound with the chemical formula C₄H₅NO. smolecule.comnih.gov Its structure is characterized by the presence of two key functional groups: a ketone group and a nitrile group, positioned in a β-relationship to each other. smolecule.com Specifically, the molecule features a methyl group attached to the second carbon (α-carbon) and a carbonyl group at the third carbon, which is part of an aldehyde moiety. smolecule.com This arrangement of functional groups defines it as a β-ketonitrile.

The presence of both a nucleophilic center (the α-carbon) and electrophilic centers (the carbonyl carbon and the nitrile carbon) within the same molecule imparts a high degree of reactivity and synthetic versatility. smolecule.com This dual reactivity allows it to participate in a variety of chemical transformations. smolecule.com The structural motif of this compound, with its specific substitution pattern, influences its chemical behavior and differentiates it from other members of the ketonitrile class, such as 3-oxopropanenitrile (B1221605) or other substituted derivatives. smolecule.comsmolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 26692-50-2 |

| Molecular Formula | C₄H₅NO |

| Molecular Weight | 83.09 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C=O)C#N |

| InChI Key | IATHTLTVQXMDPC-UHFFFAOYSA-N |

This table contains data sourced from reference smolecule.com.

Scope and Research Objectives for Academic Investigation of this compound

Academic research concerning this compound and related β-ketonitriles is driven by several key objectives. A primary focus is the development of novel and efficient synthetic methodologies for their preparation. thieme-connect.combeilstein-journals.org This includes exploring transition-metal-catalyzed reactions, electrophilic cyanation, and acylation of nitriles to improve yields, reduce byproducts, and utilize more environmentally friendly conditions. thieme-connect.combeilstein-journals.orgresearchgate.net

Another significant area of investigation involves exploring the reactivity of this compound as a synthetic intermediate. smolecule.com Researchers are interested in its utility in constructing more complex molecular frameworks, particularly heterocyclic compounds that are often found in biologically active molecules. nih.govresearchgate.netresearchgate.net For instance, it can be used to synthesize pyrazole (B372694) and pyrimidine (B1678525) derivatives. smolecule.comresearchgate.net Studies may focus on its participation in reactions such as nucleophilic additions, condensation reactions, and cycloadditions like the Diels-Alder reaction. smolecule.com

Furthermore, research aims to apply these synthetic strategies to the creation of molecules with potential applications in pharmaceutical and agricultural chemistry. researchgate.netsmolecule.com While extensive biological activity for this compound itself is not widely documented, its role as a precursor to potentially active compounds is a major driver of its academic investigation. smolecule.comnih.gov

Table 2: Research Findings on Reactions of this compound

| Reaction Type | Description | Research Focus |

|---|---|---|

| Nucleophilic Addition | The carbonyl carbon is susceptible to attack by nucleophiles, leading to a variety of derivatives. smolecule.com | Synthesis of complex molecules and functional group transformation. smolecule.com |

| Condensation Reactions | Can react with compounds like amines or hydrazine (B178648) to form heterocycles such as pyrazoles. smolecule.comsmolecule.com | Creation of biologically relevant heterocyclic scaffolds. nih.gov |

| Diels-Alder Reactions | Acts as an electrophile, reacting with electron-rich dienes in cycloaddition reactions. smolecule.com | Formation of cyclic and bicyclic systems. smolecule.com |

| Favorskii Rearrangement | Reaction with a base like triethylamine (B128534) in methanol (B129727) can yield cyano esters and substitution products. smolecule.com | Investigating rearrangement pathways and synthetic utility. smolecule.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4(2-5)3-6/h3-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATHTLTVQXMDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949511 | |

| Record name | 2-Methyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26692-50-2 | |

| Record name | alpha-Cyanopropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026692502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Oxopropanenitrile and Its Structural Analogs

Classical and Established Synthetic Routes to Ketonitriles

Traditional methods for synthesizing β-ketonitriles have been well-documented and often rely on the inherent acidity of the protons adjacent to a nitrile group. bu.edu.eg These established routes, while effective, sometimes require harsh reaction conditions. bu.edu.eg

Approaches Involving Acetonitrile (B52724) and Amide Precursors

A prominent classical approach involves the acylation of acetonitrile and its derivatives. bu.edu.eg Early iterations of this method utilized strong bases like sodium amide in liquid ammonia (B1221849) to facilitate the reaction. bu.edu.eg More contemporary methods have employed lithium diisopropylamide (LDA) or ultrasonic irradiation of potassium in toluene. bu.edu.eg However, these methods have primarily been limited to the synthesis of β-ketonitriles that are unsubstituted at the α-position. bu.edu.eg

A significant advancement in this area is the reaction of amides with acetonitrile in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) to produce β-ketonitriles. rsc.orgrsc.org This method is notable for its ability to proceed at room temperature without the need for a transition metal catalyst. rsc.orgrsc.org The reaction demonstrates broad functional group tolerance, with both electron-donating and electron-withdrawing substituents on the amide being well-tolerated, leading to good to excellent yields of the desired β-ketonitriles. rsc.orgrsc.org Both activated and unactivated amides have shown good reactivity in this process. rsc.orgrsc.org

The general procedure involves charging a reaction vessel with the amide and acetonitrile in a solvent like toluene, followed by the slow addition of LiHMDS. rsc.org After stirring for a set period, the reaction is quenched and the product is isolated and purified. rsc.org This protocol has been successfully applied to a variety of N-phenyl-N-tosylbenzamide derivatives and other amides, showcasing its versatility. rsc.orgrsc.org

A related approach involves the use of Weinreb amides (N-methoxy-N-methylamides) as acylating agents for acetonitrile anions. The lithiation of acetonitrile is typically achieved using reagents like methyllithium-lithium bromide complex at low temperatures. rsc.org This method has been successfully used to synthesize a range of β-oxonitriles, including those with aromatic and heterocyclic moieties. rsc.org

| Reactants | Reagents | Product | Yield (%) |

| N-phenyl-N-tosylbenzamide, Acetonitrile | LiHMDS, Toluene | Benzoylacetonitrile | 99 |

| 2-chloro-N-methoxy-N-methylbenzamide, Acetonitrile | MeLi-LiBr, THF | 3-(2-chlorophenyl)-3-oxopropanenitrile | 89 |

| N,4-dimethoxy-N-methylbenzamide, Acetonitrile | MeLi-LiBr, THF | 3-(4-methoxyphenyl)-3-oxopropanenitrile | 83 |

| N-methoxy-N-methyl-2-furancarboxamide, Acetonitrile | MeLi-LiBr, THF | 3-(2-furyl)-3-oxopropanenitrile | 82 |

Condensation Reactions for β-Ketonitrile Formation

Condensation reactions represent a cornerstone in the synthesis of β-ketonitriles. The Claisen condensation, a well-established reaction, can be adapted to produce β-ketonitriles when nitriles are used as the donor component in the reaction with an ester. organic-chemistry.org This reaction is typically promoted by a base such as sodium ethoxide, with stronger bases like sodium amide or sodium hydride often leading to improved yields. organic-chemistry.org

A common and versatile method involves the condensation of nitriles that possess α-hydrogens with carboxylic esters in the presence of a base. google.com However, the use of strong and often expensive bases like alkali metal hydrides and amides can be challenging to handle and scale up for industrial production. google.com

The Knoevenagel condensation is another key reaction, particularly for the synthesis of α-arylidene-β-ketonitriles from β-ketonitriles and aryl aldehydes. mdpi.com This reaction can be the initial step in multi-component reactions, leading to more complex molecular architectures. mdpi.com For instance, a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed, where the reaction is proposed to proceed through a Knoevenagel condensation followed by an aromatic nucleophilic substitution. mdpi.com

Furthermore, the reaction of β-ketonitriles with hydrazines is a widely used method for the synthesis of 5-aminopyrazoles. beilstein-journals.org This reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization to yield the pyrazole (B372694) ring. beilstein-journals.org

Advanced and Catalytic Synthesis Strategies

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign methods for the synthesis of β-ketonitriles. These advanced strategies often employ catalysts to achieve high yields and functional group tolerance under milder reaction conditions.

Phase Transfer Catalysis in 3-Oxopropanenitrile (B1221605) Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, facilitating reactions between reactants in immiscible phases. acenet.eduijstr.org This methodology has been successfully applied to the synthesis of 3-oxopropanenitriles. researchgate.net

One notable application involves the chemoselective SN2 reaction of ω-bromoacetophenone with sodium cyanide or potassium cyanide. researchgate.net When conducted in a biphasic solvent system like toluene-water with a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), 3-oxopropanenitriles are obtained as the sole product in good yields (70-80%). researchgate.net The reaction can be performed using a grinding technique, offering a solvent-minimized approach. researchgate.net The use of PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction with the bromoacetophenone occurs. ijstr.org Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common choices for phase transfer catalysts in such reactions. acenet.edu

| Substrate | Cyanide Source | Catalyst | Solvent System | Product | Yield (%) |

| ω-Bromoacetophenone | NaCN or KCN | TBAB | Toluene-Water | 3-Oxopropanenitrile | 70-80 |

Nanocatalyst Applications in Ketonitrile Derivatives Formation

Nanocatalysis has gained significant traction in organic synthesis, offering advantages such as high catalytic activity, selectivity, and the potential for catalyst recycling. chemrevlett.comnih.gov Various nanocatalysts have been developed and applied in the synthesis of nitriles and their derivatives. chemrevlett.com

While direct applications of nanocatalysts for the synthesis of 2-methyl-3-oxopropanenitrile are not extensively documented in the provided results, the broader field of nitrile synthesis using nanocatalysts is well-established. chemrevlett.com For instance, nanocatalysts based on copper, iron oxide, and cobalt have been utilized for the cyanation of aldehydes and the aerobic oxidation of alcohols and amines to nitriles. chemrevlett.com These methods often feature green reaction conditions and high efficiency. chemrevlett.com

For example, copper nanoparticles supported on reduced graphene oxide/iron oxide (Cu/RGO/Fe3O4) have been used for the direct cyanation of aldehydes. chemrevlett.com Similarly, iron oxide nanoparticles have been shown to catalyze the synthesis of nitriles from aldehydes. chemrevlett.com The development of such catalytic systems holds promise for their future application in the synthesis of more complex ketonitriles.

Transition-Metal-Catalyst-Free Synthetic Protocols

The development of transition-metal-catalyst-free reactions is a highly desirable goal in modern organic synthesis due to the often-toxic and expensive nature of transition metals. nih.gov Several such protocols have been successfully established for the synthesis of β-ketonitriles.

As previously mentioned in section 2.1.1, the reaction between amides and acetonitrile in the presence of LiHMDS is a prime example of a transition-metal-free synthesis of β-ketonitriles. rsc.orgrsc.org This method is advantageous for its mild reaction conditions (room temperature) and broad substrate scope, tolerating a wide array of functional groups. rsc.orgrsc.org The reaction proceeds smoothly for both activated and unactivated amides, providing the corresponding β-ketonitriles in good to excellent yields. rsc.orgrsc.org

Another notable transition-metal-free approach is the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN). organic-chemistry.orgacs.org This method allows for the synthesis of β-ketonitriles, particularly those with congested quaternary carbon centers, under mild conditions. organic-chemistry.orgacs.org The reaction exhibits broad substrate compatibility and good functional group tolerance, with yields reaching over 99%. organic-chemistry.org Mechanistic studies suggest a single-electron transfer (SET) process is involved. organic-chemistry.org

Furthermore, the acylation of the acetonitrile anion with esters and lactones using inexpensive potassium tert-butoxide (KOt-Bu) in ethereal solvents provides a sustainable route to β-ketonitriles. nih.gov The addition of a catalytic amount of isopropanol (B130326) or 18-crown-6 (B118740) can facilitate the reaction and minimize side-product formation under ambient conditions. nih.gov

| Reaction Type | Reactants | Reagents/Catalyst | Key Features |

| Amide-Acetonitrile Coupling | Amides, Acetonitrile | LiHMDS | Room temperature, broad functional group tolerance |

| NHC-Catalyzed Radical Coupling | Aldehydes, AIBN | N-Heterocyclic Carbene | Mild conditions, synthesis of quaternary centers |

| Acylation of Acetonitrile Anion | Esters/Lactones, Acetonitrile | KOt-Bu | Inexpensive reagents, ambient conditions |

Anodic Electrosynthesis as a Green Synthetic Route

Anodic electrosynthesis is emerging as a significant green synthetic route for β-ketonitriles. researchgate.netresearchgate.net This method utilizes electricity, an inexpensive and versatile redox agent, to drive chemical transformations, often at room temperature, thereby reducing the energy-intensive heating required in many traditional thermochemical processes. wordpress.com A key advantage of electrosynthesis is the reduction or elimination of toxic and hazardous reagents, particularly the metal-based oxidants and catalysts often required for redox reactions. researchgate.networdpress.com

This environmentally benign approach has been successfully applied to the synthesis of β-ketonitriles from aryl methyl ketones under metal- and oxidant-free conditions. researchgate.netresearchgate.net The process can be facilitated by iodine, which is generated in situ from the electrochemical oxidation of an iodide ion, making the method more convenient and practical. researchgate.net

Furthermore, anodic electrosynthesis is employed to create catalysts for ketonitrile-related reactions under green conditions. For instance, the metal-organic framework (MOF) MIL-53(Al)-NH2 was prepared via anodic electrosynthesis in an aqueous solution at room temperature and atmospheric pressure in a short reaction time. nih.govdntb.gov.ua This procedure avoids the need for ex-situ salts and base additives. nih.govdntb.gov.ua The resulting MOF can be functionalized and used as a mesoporous catalyst for the synthesis of complex molecules derived from ketonitriles, such as (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines. nih.govdntb.gov.uaresearchgate.net The electrochemical approach is noted for its ability to produce high-surface-area catalysts. researchgate.net

Optimization and Control of Reaction Parameters

The successful synthesis of this compound and its analogs is highly dependent on the careful control and optimization of various reaction parameters, including stoichiometry, temperature, and the solvent system.

Influence of Stoichiometry and Reagent Ratios

The stoichiometry of reactants is a critical factor influencing the yield and efficiency of ketonitrile synthesis. In the acylation of nitriles with carboxylic esters, the molar ratio of the nitrile to the ester is typically maintained in a range from 1:3 to 1.5:1. google.com Preferred ratios are often between 1:2 and 1:1, with a particular range of 1:1.1 to 1:1.5 being noted for certain processes. google.com One method for preparing 3-keto-4-methylvaleronitrile from isobutyrate and acetonitrile used a stoichiometric 1:1 ratio in the presence of sodium ethylate, although this resulted in a modest yield of 44%. google.com

In other synthetic strategies, such as the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobisisobutyronitrile (AIBN) to form β-ketonitriles, an excess of the nitrile source is used. organic-chemistry.org The optimized conditions for this reaction involved a 1:2 molar ratio of aldehyde to AIBN. organic-chemistry.org For the synthesis of ζ-ketonitriles, a model reaction used 1.5 equivalents of 2-phenyl-1-propene and 4.0 equivalents of the initiator, di-tert-butyl peroxide (DTBP), relative to the aldehyde. rsc.org

The table below summarizes the reagent ratios used in various synthetic methods for ketonitriles.

| Product Type | Reactant 1 | Reactant 2 | Reactant 3 / Catalyst | Molar Ratio (R1:R2:R3) | Yield |

| β-Ketonitrile | Nitrile | Carboxylic Ester | Potassium Alkoxide | 1:1.1 to 1:1.5 | - |

| β-Ketonitrile | Aldehyde | Azobisisobutyronitrile (AIBN) | NHC Precatalyst | 1 : 2.0 : 0.2 | >99% organic-chemistry.org |

| ζ-Ketonitrile | p-Methylbenzaldehyde | 2-Phenyl-1-propene | DTBP | 1 : 1.5 : 4.0 | 68% rsc.org |

| 3-Keto-4-methylvaleronitrile | Ethyl Isobutyrate | Acetonitrile | Sodium Ethoxide | 1 : 1 : 1 | 44% google.com |

Temperature Regulation for Yield and Selectivity

Temperature is a crucial parameter that must be precisely regulated to maximize product yield and selectivity while minimizing side reactions. The optimal temperature can vary significantly depending on the specific synthetic methodology.

For instance, the NHC-catalyzed radical coupling reaction to produce β-ketonitriles is effectively carried out at 80 °C in toluene. organic-chemistry.org In contrast, some syntheses require much higher temperatures; for example, using xylene as a solvent may necessitate reaction temperatures between 150–200 °C to ensure efficient mixing and heat transfer. A metal-free system for synthesizing ζ-ketonitriles was optimized at 110 °C. rsc.org Interestingly, in this specific reaction, increasing the temperature to 120 °C did not improve the yield and led to more side reactions, while decreasing it to 100 °C resulted in a lower yield. rsc.org

Conversely, some methods are successful at ambient or room temperature. The acylation of acetonitrile anion using potassium tert-butoxide (KOt-Bu) proceeds efficiently under ambient conditions. nih.govbeilstein-journals.org Similarly, electrochemical syntheses are often performed at room temperature, which is a key feature of their "green" profile. wordpress.com Lower temperatures are also utilized; for example, the cyanation of ketones using dimethyl sulfoxide (B87167) (DMSO) as a solvent can be facilitated at 50 °C.

The following table illustrates the diverse temperature conditions employed in ketonitrile synthesis.

| Synthetic Method | Optimal Temperature | Solvent | Key Observations |

| NHC-Catalyzed Radical Coupling | 80 °C | Toluene | Efficient for producing β-ketonitriles with quaternary carbons. organic-chemistry.org |

| Acylation with High-Boiling Solvent | 150–200 °C | Xylene | Ensures efficient mixing and heat transfer. |

| DTBP-Initiated Radical Reaction | 110 °C | Acetonitrile | Higher temperatures increased side reactions; lower temperatures reduced yield. rsc.org |

| KOt-Bu Mediated Acylation | Room Temperature | 2-MeTHF | Addition of catalytic isopropanol was necessary to facilitate the reaction. nih.govbeilstein-journals.org |

| Cyanation in DMSO | 50 °C | DMSO | Lower temperature process, but requires rigorous drying of the solvent. |

| Anodic Electrosynthesis | Room Temperature | Aqueous Solution | Contributes to the method's classification as a green synthetic route. nih.govdntb.gov.ua |

Solvent System Effects on Reaction Efficiency

The choice of solvent system is critical to the efficiency of ketonitrile synthesis, as it influences reactant solubility, reaction kinetics, and the stability of intermediates.

A variety of solvents are utilized depending on the reaction requirements. Toluene is the solvent of choice for certain NHC-catalyzed radical coupling reactions. organic-chemistry.org For reactions requiring high temperatures, xylene is preferred due to its high boiling point. Polar aprotic solvents like N,N-dimethylformamide (DMF) are used to stabilize intermediates in some syntheses. In the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines, the reactions were conducted in acetonitrile at reflux temperature. mdpi.com

The use of ethereal solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), has been successful in the acylation of the acetonitrile anion with esters and lactones. nih.govbeilstein-journals.org However, the choice of solvent can also introduce challenges. Dimethyl sulfoxide (DMSO), for example, facilitates cyanation at lower temperatures but requires stringent drying to prevent the hydrolysis of reactants or products.

In the context of green chemistry, there is a growing emphasis on using environmentally benign solvents. kthmcollege.ac.in Water is considered the greenest solvent and has been used in the electrosynthesis of MOF catalysts. nih.govkthmcollege.ac.in Ethanol (B145695) is another green solvent, employed in the synthesis of pyrazole and oxazole (B20620) derivatives from a ketonitrile intermediate. kthmcollege.ac.in

| Solvent | Reaction Type | Temperature | Rationale / Observation |

| Toluene | NHC-Catalyzed Radical Coupling | 80 °C | Effective for metal-free synthesis of β-ketonitriles. organic-chemistry.org |

| Xylene | General High-Temp Synthesis | 150–200 °C | High boiling point allows for efficient heat transfer. |

| DMSO | Cyanation Steps | 50 °C | Facilitates reaction at lower temperatures; requires anhydrous conditions. |

| 2-Methyltetrahydrofuran (2-MeTHF) | KOt-Bu Mediated Acylation | Room Temperature | An ethereal solvent used in an economical, green synthesis. nih.govbeilstein-journals.org |

| Acetonitrile | Three-Component Condensation | Reflux | Used for the synthesis of 4-aminobenzylidene derivatives of β-ketonitriles. mdpi.com |

| Water / Ethanol | Green Synthesis | Various | Environmentally benign solvents used in eco-friendly procedures. nih.govkthmcollege.ac.in |

Green Chemistry Principles in Ketonitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthetic methodologies for ketonitriles to reduce environmental impact and improve safety and efficiency.

Eco-Friendly Reaction Conditions

A primary focus of green chemistry in ketonitrile synthesis is the adoption of eco-friendly reaction conditions. This involves several key strategies:

Use of Benign Reagents: One approach is to replace hazardous reagents with safer, more economical alternatives. An example is the use of inexpensive and readily available potassium tert-butoxide (KOt-Bu) for the acylation of the acetonitrile anion, which avoids more toxic and expensive bases. nih.govresearchgate.net Another method describes a one-pot synthesis using economically benign iodine, aqueous ammonia, and sodium hydroxide (B78521) solution, avoiding highly toxic cyanide sources like KCN. tandfonline.com

Metal-Free Catalysis: Many synthetic routes are being developed to eliminate the need for pricey and often toxic transition metal catalysts. tandfonline.com An NHC-catalyzed radical coupling reaction provides a metal-free pathway to β-ketonitriles under mild conditions. organic-chemistry.org

Anodic Electrosynthesis: As detailed in section 2.2.4, electrosynthesis represents a significant advancement in green chemistry. wordpress.com By using electricity to drive reactions, it minimizes the need for chemical oxidants and allows for reactions to occur in environmentally friendly solvents like water, at ambient temperature and pressure. wordpress.comnih.govdntb.gov.ua

Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives is a core principle. kthmcollege.ac.in Syntheses have been successfully carried out in water and ethanol. nih.govkthmcollege.ac.in Dimethyl carbonate (DMC) is also highlighted as a green solvent that is non-toxic and biodegradable. kthmcollege.ac.in

Catalytic vs. Stoichiometric Reagents: Green chemistry favors the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org The development of recyclable nanocatalysts and MOF-based catalysts for ketonitrile-related syntheses aligns with this principle, as small amounts of the catalyst can be used and recovered. nih.govtandfonline.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. acs.org While not always explicitly calculated in the reviewed literature, the development of one-pot, multi-component reactions, such as the condensation of β-ketonitriles, aldehydes, and amines, is a strategy that inherently improves atom economy by reducing the number of separate steps and purification procedures. mdpi.comtandfonline.com

| Green Chemistry Principle | Application in Ketonitrile Synthesis | Example |

| Benign Reagents | Use of inexpensive, non-toxic bases and reagents. | Synthesis using KOt-Bu instead of harsher bases; use of iodine and aqueous ammonia. nih.govtandfonline.com |

| Metal-Free Conditions | Elimination of transition metal catalysts. | NHC-catalyzed radical coupling of aldehydes and AIBN. organic-chemistry.org |

| Energy Efficiency | Reactions at ambient temperature and pressure. | Anodic electrosynthesis and KOt-Bu mediated acylation at room temperature. nih.govnih.gov |

| Safer Solvents | Replacement of hazardous solvents with water, ethanol, etc. | Electrosynthesis in aqueous solution; synthesis of pyrazoles in ethanol. nih.govkthmcollege.ac.in |

| Catalysis | Use of small amounts of recyclable catalysts. | Synthesis using recyclable nanocatalysts and functionalized MOFs. nih.govtandfonline.com |

| Waste Prevention | One-pot and multi-component reactions to reduce steps and waste. | Three-component synthesis of 4-aminobenzylidene derivatives of β-ketonitriles. mdpi.com |

Catalyst Recyclability and Reusability

One notable example involves the synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a structural analog of this compound. In this synthesis, a metal-organic framework (MOF) catalyst, MIL-53(Al)-N(CH₂PO₃H₂)₂, was employed. nih.govnih.govresearchgate.net This mesoporous catalyst facilitated a one-pot condensation reaction and demonstrated good reusability. nih.govnih.gov The catalyst could be recovered and reused for subsequent reactions with only a marginal decrease in its catalytic activity. nih.govnih.govresearchgate.net

In the broader context of synthesizing α-cyanoketones, various recyclable catalytic systems have been investigated. For instance, heterogeneous fluoride (B91410) catalysts like Amberlite IRA 900 F have been utilized for the synthesis of β-cyanoketones, with the catalyst being easily recyclable for consecutive reaction runs. researchgate.net Another study on the synthesis of β-cyano ketones employed Amberlist-F as a heterogeneous fluoride catalyst. kuleuven.be While direct reuse of Amberlist-F proved challenging, a two-step protocol was developed to enable the recycling of both the primary catalyst and a phosphine (B1218219) co-catalyst. kuleuven.be

The following table summarizes the reusability of a selection of catalysts in the synthesis of α-cyanoketone structural analogs.

| Catalyst | Substrate/Reaction | Solvent | Reusability (Number of Cycles) | Yield (%) | Reference |

| MIL-53(Al)-N(CH₂PO₃H₂)₂ | 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile synthesis | Solvent-free | Multiple cycles with marginal activity decrease | Not specified | nih.govnih.gov |

| Amberlite IRA 900 F | β-cyanoketone synthesis | Not specified | Recyclable for consecutive runs | Not specified | researchgate.net |

| Amberlist-F | β-cyanoketone synthesis | Solvent-free | Recyclable via a two-step protocol | 73-99 (initial run) | kuleuven.be |

| Ruthenium complexes | Nitrile hydration | Water | Recyclable | Not specified | google.com |

| Cobalt nanoparticles on N-doped carbon | α-alkylation of nitriles | Not specified | Reusable | Good to excellent | rsc.orgrsc.org |

The ability to recycle and reuse catalysts is a critical factor in the development of green and economically viable synthetic routes for this compound and related compounds. Both heterogeneous catalysts, which are easily separated from the reaction mixture, and innovative strategies for recycling homogeneous catalysts contribute to this goal. nih.gov The use of water as a solvent in some of these catalytic systems further enhances their environmental credentials. google.com

Reactivity and Mechanistic Pathways of 2 Methyl 3 Oxopropanenitrile Derivatives

Fundamental Chemical Transformations

2-Methyl-3-oxopropanenitrile and its derivatives are susceptible to a range of chemical transformations targeting the electrophilic centers at the carbonyl carbon and the nitrile carbon, as well as the acidic alpha-proton.

The carbon atom of the nitrile group in this compound is electrophilic, rendering it susceptible to attack by various nucleophiles. wikipedia.orglibretexts.org This reactivity allows for the conversion of the nitrile moiety into other important functional groups.

Formation of Ketones: Grignard reagents can attack the electrophilic nitrile carbon to form an intermediate imine salt, which is subsequently hydrolyzed to yield a ketone. libretexts.org

Formation of Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can add a hydride nucleophile to the nitrile carbon, ultimately reducing it to a primary amine after an aqueous workup. libretexts.org

Formation of Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. This reaction proceeds through an amide intermediate, which can be isolated or further hydrolyzed to the corresponding carboxylic acid. wikipedia.org

The carbonyl carbon is a primary site of electrophilicity and undergoes nucleophilic attack, leading to a variety of addition and condensation products. smolecule.comsmolecule.com The adjacent electron-withdrawing nitrile group enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles compared to simple ketones. vaia.com

Condensation reactions, particularly with amine-based nucleophiles, are common. For example, reaction with hydrazine (B178648) or its derivatives in a solvent like ethanol (B145695) can lead to the formation of hydrazones, which can be further cyclized into pyrazoles or other heterocycles. smolecule.com Similarly, condensation with other amines can form imines. smolecule.com

Table 1: Examples of Condensation Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Hydrazine | Hydrazone/Pyrazole (B372694) | smolecule.com |

| Amine | Primary Amine | Imine | smolecule.com |

| Alcohol | Methanol (B129727) | Ether (via derivatives) | smolecule.com |

α-Cyanoketones, including derivatives of this compound, can undergo oxidative cleavage. A notable pathway involves the use of hydrogen peroxide in a dilute alkali solution. jst.go.jp This reaction is believed to proceed through an enolic intermediate, where the C=C double bond is oxidatively cleaved to yield a carboxylic acid. jst.go.jp The efficiency of this decomposition can be high, with yields of the corresponding aryl carboxylic acids reaching 60-95% for structurally related aryl-substituted α-cyanoketones. jst.go.jp Other oxidative systems, such as Oxone in the presence of aluminum trichloride, have also been employed for the oxidative cleavage of related β-dicarbonyl compounds to produce α-keto esters and 1,2-diketones, highlighting a general strategy for C-C bond cleavage in these systems. organic-chemistry.org

The reduction of this compound can target the ketone, the nitrile, or both, depending on the reagents and conditions used.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the carbonyl and nitrile groups to a hydroxyl and an amino group, respectively. libretexts.org Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for the ketone, yielding the corresponding α-cyanohydrin (2-methyl-3-hydroxypropanenitrile).

Enzymatic Reduction: Biocatalytic methods offer a powerful strategy for the stereoselective reduction of the ketone. Dynamic reductive kinetic resolution (DYRKR) using ketoreductases (KREDs) or dehydrogenase enzymes can convert α-cyanoketones into enantiomerically enriched α-cyanoalcohols. nih.govumich.edu This approach is valuable because the α-proton is acidic, allowing for in-situ racemization of the starting material, which enables a theoretical yield of up to 100% for a single stereoisomer of the product. nih.gov Whole-cell biocatalysts, such as baker's yeast, have also been successfully used for the chemo- and stereoselective reduction of α-cyanoketones, sometimes requiring temperature control to suppress side reactions. nih.govacs.org

Table 2: Comparison of Reduction Methods for α-Cyanoketones

| Method | Reagent/Catalyst | Target Group(s) | Key Feature | Reference(s) |

| Chemical | LiAlH₄ | Ketone and Nitrile | Non-selective, powerful reduction | , libretexts.org |

| Chemical | NaBH₄ | Ketone | Selective for carbonyl reduction | |

| Enzymatic | Ketoreductase (KRED) | Ketone | High stereoselectivity (DYRKR) | nih.gov, umich.edu |

| Biocatalytic | Baker's Yeast | Ketone | Whole-cell, chemo- and stereoselective | nih.gov, acs.org |

The α-carbon of this compound is positioned between two strong electron-withdrawing groups (carbonyl and nitrile), which significantly increases the acidity of the α-proton. This allows for easy deprotonation by a suitable base to form a stabilized carbanion (enolate). This nucleophilic enolate can then participate in substitution reactions with various electrophiles, such as alkyl halides. rammohancollege.ac.in This fundamental reactivity allows for the introduction of diverse substituents at the α-position, further expanding the synthetic utility of the this compound scaffold. The reaction follows a standard nucleophilic substitution mechanism where the generated carbanion attacks the electrophilic center of the substrate, displacing a leaving group. rammohancollege.ac.in

Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it an excellent substrate for a wide array of cyclization and annulation reactions, providing access to complex heterocyclic structures. These reactions are foundational for synthesizing molecules with applications in pharmaceuticals and materials science.

Gewald Reaction: Derivatives of 3-oxopropanenitrile (B1221605) are classic substrates for the Gewald reaction, a multi-component reaction involving an α-cyanoketone, elemental sulfur, and an amine to produce highly substituted 2-aminothiophenes. smolecule.comscribd.com

Dihydrofuran Synthesis: Oxidative radical cyclization using manganese(III) acetate (B1210297) can convert 3-oxopropanenitriles and various alkenes into substituted 4,5-dihydrofurans. researchgate.net

Pyridine (B92270) Synthesis: Multi-component reactions are a powerful tool for constructing pyridine rings. For instance, a one-pot, four-component condensation of a 3-oxo-propanenitrile derivative, an aldehyde, another active methylene (B1212753) compound, and ammonium (B1175870) acetate can yield structurally diverse pyridine-3-carbonitriles. rsc.org

Carbazole (B46965) Synthesis: Transition metal catalysis enables advanced annulation strategies. A rhodium-catalyzed [4+2] annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes facilitates C-H activation and subsequent cyclization to afford substituted carbazole derivatives. grafiati.com

Thiadiazole Synthesis: The scaffold can be elaborated and then cyclized. For example, derivatives of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile can react with hydrazonoyl chlorides to yield 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net

Table 3: Selected Cyclization and Annulation Reactions

| Reaction Name/Type | Key Reagents | Catalyst/Mediator | Resulting Heterocycle | Reference(s) |

| Gewald Reaction | Elemental Sulfur, Amine | Base | 2-Aminothiophene | smolecule.com, scribd.com |

| Oxidative Cyclization | Alkene | Manganese(III) acetate | Dihydrofuran | researchgate.net |

| [4+2] Annulation | Anthranil, Enaminone | Methanesulfonic acid (MSA) | 3-Acylquinoline | mdpi.com |

| Multi-component Reaction | Aldehyde, Ammonium Acetate | Acetic Acid | Pyridine | rsc.org |

| C-H Activation/Annulation | Internal Alkyne | Rhodium complex | Carbazole | grafiati.com |

| Cyclocondensation | Hydrazonoyl Chlorides | - | 1,3,4-Thiadiazole | researchgate.net |

1 Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. In the context of this compound and related β-ketonitriles, this reaction typically involves the condensation with an aldehyde or ketone. However, the reactivity of β-ketonitriles themselves as the active methylene component is well-established in various synthetic transformations.

For instance, a three-component reaction for the synthesis of trans-4,5-dihydrofuran-3-carbonitriles begins with a piperidine-catalyzed Knoevenagel condensation between a β-ketonitrile and an aldehyde. acs.org This forms a Michael acceptor, which then undergoes further reaction. acs.org

While direct Knoevenagel condensation of this compound with another active methylene compound is less commonly reported, the reverse scenario, where the β-ketonitrile acts as the active methylene partner, is a key step in many multi-component reactions. rsc.org For example, in the synthesis of certain pyridine derivatives, the initial step can be the addition of an active methylene compound to an α,β-unsaturated system derived from a β-ketonitrile. rsc.org

The reaction of 3-oxo-arylhydrazonal derivatives with active methylene nitriles has also been investigated, leading to the formation of various heterocyclic compounds. researchgate.neteurjchem.com These reactions highlight the utility of the activated methylene group in β-ketonitrile-like structures for condensation and cyclization processes.

2 Coupling with Diazonium Salts for Hydrazone Formation

The reaction of β-ketonitriles, such as this compound, with aryl diazonium salts is a well-known method for the synthesis of arylhydrazones. This reaction is a specific example of the Japp-Klingemann reaction. wikipedia.org The process involves the coupling of the diazonium salt with the enolate of the β-ketonitrile.

The resulting 2-arylhydrazones of 3-oxopropanenitriles are valuable intermediates in heterocyclic synthesis. nih.gov For example, treatment of these hydrazones with hydrazine hydrate (B1144303) can lead to the formation of 5-amino-4-arylazopyrazoles. nih.gov

Furthermore, coupling of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile with diazonium salts derived from 3-phenyl-5-aminopyrazole or 3-amino-1,2,4-triazole yields the corresponding hydrazones. researchgate.net These hydrazones can then be cyclized to produce fused heterocyclic systems like pyrazolo[5,1-c]-1,2,4-triazines and 1,2,4-triazolo[5,1-c]-1,2,4-triazines. researchgate.netcu.edu.eg

The general mechanism for the coupling of diazonium salts with active hydrogen compounds involves the electrophilic attack of the diazonium ion on the carbanion generated from the active methylene compound. arkat-usa.org

Table 3: Heterocyclic Products from Hydrazones of 3-Oxopropanenitriles researchgate.net

| Starting 3-Oxopropanenitrile Derivative | Diazonium Salt Source | Intermediate Hydrazone | Final Heterocyclic Product |

| 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile | 3-Phenyl-5-aminopyrazole | Hydrazone 18 | Pyrazolo[5,1-c]-1,2,4-triazine derivative 20 |

| 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile | 3-Amino-1,2,4-triazole | Hydrazone 19 | 1,2,4-Triazolo[5,1-c]-1,2,4-triazine derivative 21 |

Investigating Molecular Rearrangements

Molecular rearrangements are fundamental processes in organic chemistry that can lead to significant structural transformations. In the context of this compound and related β-oxo nitriles, several types of rearrangements have been observed.

One notable example is the Favorskii rearrangement. When this compound is treated with triethylamine (B128534) in methanol, it can undergo this rearrangement to produce a mixture of substitution products and cyano esters.

Another type of rearrangement has been observed in the reactions of 3-oxoalkanenitriles. For instance, the condensation of 3-oxoalkanenitriles with dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields enamino-nitriles. mdpi.com These intermediates can then react with malononitrile (B47326) to form 2-dialkylaminopyridines through an unexpected rearrangement pathway. mdpi.com The proposed mechanism involves the initial formation of a Michael adduct, which cyclizes to a pyranimine. This intermediate then undergoes a Dimroth-like rearrangement to furnish the final pyridone product. mdpi.com

Furthermore, a substitution-type thermal 1,2-rearrangement has been utilized to synthesize chiral β-aryl(or alkenyl) α-oxo nitrile acetals. oup.com This process involves the introduction of a cyano group accompanied by the rearrangement.

The Beckmann rearrangement, a classic reaction of oximes, can also be relevant. masterorganicchemistry.com While not a direct rearrangement of the β-ketonitrile itself, the oxime derived from this compound could potentially undergo this rearrangement to yield either an amide or a nitrile, depending on the specific reaction conditions and the nature of the migrating group. masterorganicchemistry.com

Molecular rearrangements have also been noted during terpene syntheses involving related structures. For example, a tertiary alcohol prepared from a ketone by treatment with potassium cyanide and an alcohol underwent a rearrangement to yield an unexpected product in major yield. chem-soc.si These observations underscore the potential for skeletal transformations in molecules containing the β-oxo nitrile functionality.

Strategic Applications in Advanced Organic Synthesis

Precursors for Diverse Heterocyclic Scaffolds

The strategic placement of functional groups in 2-methyl-3-oxopropanenitrile analogues facilitates their cyclization and condensation reactions with various reagents to afford a wide array of heterocyclic systems. These reactions often proceed with high efficiency and regioselectivity, providing access to libraries of compounds with potential biological activity.

Synthesis of Thieno[2,3-b]thiophene (B1266192) Derivatives

A derivative of this compound, specifically 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile), serves as a versatile precursor for the synthesis of various bis-heterocycles incorporating a thieno[2,3-b]thiophene core. nih.govpsu.edu This starting material can be readily prepared from diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. nih.gov The reactivity of the oxopropanenitrile moieties allows for further elaboration into more complex structures.

For instance, treatment of the bis(3-oxopropanenitrile) with sodium hydride and carbon disulfide, followed by methyl iodide, yields a bis(methylthio)methylene derivative. This intermediate can then react with o-phenylenediamine (B120857) to produce bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives. nih.gov Furthermore, reaction with phenyl isothiocyanate in the presence of a base, followed by treatment with 2-bromo-1-phenylethanone, leads to the formation of bis(5-benzoyl-2-(phenylamino)thiophene-3-carbonitrile) derivatives. nih.gov

| Starting Material | Reagents | Product | Reference |

| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | 1. NaH, CS₂ 2. CH₃I 3. o-phenylenediamine | 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) | nih.gov |

| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | 1. PhNCS, KOH 2. 2-bromo-1-phenylethanone | 4,4'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(5-benzoyl-2-(phenylamino)thiophene-3-carbonitrile) | nih.gov |

Construction of Thiazole (B1198619) and Thiadiazole Derivatives

The synthetic utility of oxopropanenitrile derivatives extends to the construction of thiazole and thiadiazole ring systems. nih.govglobalscienceresearchjournals.org Starting from 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile), nucleophilic addition of phenyl isothiocyanate in the presence of potassium hydroxide (B78521) yields a key potassium salt intermediate. nih.gov This intermediate can undergo heterocyclization with various hydrazonoyl chlorides to furnish a series of bis- psu.eduCurrent time information in Bangalore, IN.nih.gov-thiadiazole derivatives. nih.govtandfonline.com

Similarly, the same potassium salt can be treated with 3-(2-bromoacetyl)-2H-chromen-2-one to afford a bis-thiazole derivative, specifically 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxo-2-(4-(2-oxo-2H-chromen-3-yl)-3-phenylthiazol-2(3H)-ylidene)propanenitrile). nih.gov Another pathway involves the reaction of the potassium salt with ethyl 2-chloro-3-oxobutanoate to yield a different bis-thiazole structure. nih.gov

Indole-based oxopropanenitriles are also valuable precursors. For example, 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile can be used to synthesize a variety of 1,3,4-thiadiazole (B1197879) derivatives through reaction with hydrazonoyl chlorides. cu.edu.egresearchgate.net

| Starting Material | Reagents | Product Class | Reference |

| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | 1. PhNCS, KOH 2. Hydrazonoyl chlorides | Bis- psu.eduCurrent time information in Bangalore, IN.nih.gov-thiadiazoles | nih.gov |

| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | 1. PhNCS, KOH 2. 3-(2-bromoacetyl)-2H-chromen-2-one | Bis-thiazoles | nih.gov |

| 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile | Hydrazonoyl chlorides | 1,3,4-Thiadiazoles | cu.edu.egresearchgate.net |

Elaboration into Pyrazole (B372694) and Pyrazolo-Fused Systems

Pyrazole and its fused derivatives are readily accessible using oxopropanenitrile precursors. nih.govcu.edu.egresearchgate.netekb.eg The reaction of 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) with hydrazonoyl chlorides in the presence of a base provides a direct route to bis-cyanopyrazole derivatives. psu.edu The same starting material can be reacted with hydrazine (B178648) hydrate (B1144303) to yield bis-aminopyrazole derivatives. nih.gov

Furthermore, indole-based oxopropanenitriles can be transformed into pyrazolo-fused systems. For instance, coupling of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile with diazonium salts of aminopyrazoles or aminotriazoles, followed by cyclization, leads to the formation of pyrazolo[5,1-c]-1,2,4-triazine derivatives. cu.edu.egresearchgate.net The versatility of these reactions allows for the generation of a wide range of pyrazole-containing compounds. doi.orgbeilstein-journals.orgchim.it

| Starting Material | Reagents | Product Class | Reference |

| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | Hydrazonoyl chlorides | Bis-cyanopyrazoles | psu.edu |

| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | Hydrazine hydrate | Bis-aminopyrazoles | nih.gov |

| 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile | Diazonium salt of 3-phenyl-5-aminopyrazole | Pyrazolo[5,1-c]-1,2,4-triazines | cu.edu.egresearchgate.net |

| 5-aminopyrazoles | 2-Aryl-3-oxopropanenitrile derivatives | Pyrazolo[1,5-a]pyrimidines | doi.org |

Formation of Pyridine (B92270) and Pyrimidine (B1678525) Frameworks

The construction of pyridine and pyrimidine frameworks can be efficiently achieved through multicomponent reactions involving oxopropanenitrile derivatives. researchgate.net For example, a one-pot, three-component reaction of an aldehyde, an acyl acetonitrile (B52724) (such as an oxopropanenitrile derivative), and an electron-rich amino heterocycle like aminouracil can lead to the formation of fused pyrido[2,3-d]pyrimidine (B1209978) systems. researchgate.netrsc.org This approach offers a convergent and atom-economical route to these important heterocyclic cores.

In a similar fashion, bis-pyridazine derivatives have been synthesized from 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile). researchgate.net The reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile with various aldehydes and ammonium (B1175870) acetate (B1210297) in acetic acid provides access to indole-containing pyridine-3-carbonitrile (B1148548) derivatives. rsc.org The versatility of these methods allows for the creation of diverse libraries of pyridine and pyrimidine derivatives. mdpi.comresearchgate.net

| Starting Material | Reagents | Product Class | Reference |

| Acyl acetonitrile, Aldehyde, Aminouracil | Ionic liquid | Pyrido[2,3-d]pyrimidines | researchgate.net |

| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | Hydrazone of an aldehyde, Malononitrile (B47326) | Bis-pyridazines | researchgate.net |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile, Aldehyde, 3-acetyl-2H-chromenone, Ammonium acetate | Acetic acid | Pyridine-3-carbonitriles | rsc.org |

Synthesis of Indole-Linked Heterocycles

Indole-based oxopropanenitriles are particularly valuable for the synthesis of a wide range of indole-linked heterocycles. cu.edu.egresearchgate.netrsc.orgnih.govresearchgate.net A four-stage reaction sequence starting from simple indoles can produce highly functionalized enolate esters, which are key building blocks for novel heteropolycyclic compounds. nih.gov This sequence involves the formation of 3-(indol-3-yl)-3-oxopropanenitriles, which are then reacted with 2-bromobenzaldehyde (B122850) to form chalcones. Subsequent reduction and acylation yield the desired enolate esters. nih.gov

One-pot multicomponent reactions are also widely employed. For example, the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, various aromatic aldehydes, and malononitrile can yield 4H-pyran derivatives with indole (B1671886) moieties. rsc.org Similarly, indole-substituted pyrido[2,3-d]pyrimidines can be synthesized through a one-pot, three-component reaction of aromatic aldehydes, 6-amino-N,N-dimethyluracil, and 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile. rsc.org

| Starting Material | Reagents | Product Class | Reference |

| 3-(Indol-3-yl)-3-oxopropanenitriles | 1. 2-Bromobenzaldehyde 2. Reduction 3. Acylation | Enolate esters (precursors to polycyclics) | nih.gov |

| 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aromatic aldehyde, Malononitrile | Catalyst | 4H-Pyrans | rsc.org |

| 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile, Aromatic aldehyde, 6-Amino-N,N-dimethyluracil | Catalyst | Pyrido[2,3-d]pyrimidines | rsc.org |

Development of Other Complex Polycyclic Systems

The reactivity of oxopropanenitriles extends to the synthesis of a variety of other complex polycyclic systems. nih.govresearchgate.net The enolate esters derived from indole-based oxopropanenitriles are designed as key building blocks for the synthesis of novel heteropolycyclic compounds with potential pharmaceutical value. nih.gov

Furthermore, the reaction of 3-[3,4-dimethyl-5-(3-nitrilopropanoyl)thieno[2,3-b]thiophen-2-yl]-3-oxopropanenitrile can be utilized to synthesize a series of bis-heterocycles, including bis-aminopyrazoles and bis-pyrazolopyrimidines. nih.gov The strategic use of these versatile precursors allows for the construction of intricate molecular architectures, including polycyclic fused indoline (B122111) frameworks. polimi.it

| Precursor | Synthetic Target | Significance | Reference |

| Enolate esters from 3-(indol-3-yl)-3-oxopropanenitriles | Novel heteropolycyclic compounds | Potential pharmaceutical value | nih.gov |

| 3-[3,4-Dimethyl-5-(3-nitrilopropanoyl)thieno[2,3-b]thiophen-2-yl]-3-oxopropanenitrile | Bis-aminopyrazoles and bis-pyrazolopyrimidines | Access to complex bis-heterocycles | nih.gov |

| Indoles and 1,2-diaza-1,3-dienes | Polycyclic fused indoline frameworks | Central molecular architectures in nature and pharmaceuticals | polimi.it |

Building Blocks for Functional Organic Materials

This compound and its parent structure, 3-oxopropanenitrile (B1221605), are recognized for their potential in materials science. smolecule.com Their ability to undergo reactions to form larger, conjugated systems is central to their application in the synthesis of functional organic materials.

While direct, large-scale application of this compound in optoelectronic devices is not extensively documented, its derivatives are of significant interest in the field. The compound serves as a key precursor for synthesizing complex heterocyclic systems like thieno[2,3-b]thiophenes. nih.gov These thieno-thiophene structures are noted for their use in creating electronic and optoelectronic devices, owing to their conjugated π-systems which are crucial for charge transport and light-emitting properties. nih.gov The synthesis of such materials often involves the strategic use of small, reactive intermediates to build the larger, functional molecular framework.

Furthermore, the broader field of organic optoelectronics increasingly relies on dispersing organic semiconducting materials as nanoparticles in environmentally benign solvents to fabricate devices. rsc.org The synthesis of these advanced materials often starts from fundamental building blocks, and the chemical handles present in this compound make it a plausible candidate for inclusion in synthetic pathways targeting novel photoactive or electroactive molecules.

The molecular structure of this compound suggests its potential as a monomer in polymerization reactions. smolecule.com The presence of reactive functional groups—the nitrile and the ketone—provides sites for various polymerization mechanisms. The alkene functionality, accessible through its enol tautomer, could potentially undergo addition polymerization. libretexts.org

Research into related bicyclic cyanoketones has demonstrated that such monomers can polymerize, with the ease of polymerization being influenced by the electronegativity of the substituents. arizona.edu The cyano group, in particular, is well-established in facilitating polymerization in certain monomeric systems. arizona.edu However, the synthesis of polymers from simple alkyl vinyl ketones can be challenging due to the stability of the enone against polymerization under certain conditions. semanticscholar.org While specific studies detailing the high-yield polymerization of this compound are not prominent, its structural motifs are consistent with those of monomers used in creating novel polymers.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

One of the most significant applications of this compound and its analogs is as a key intermediate in the synthesis of pharmacologically relevant heterocyclic scaffolds. smolecule.comcymitquimica.com The compound's reactivity is harnessed to construct a diverse range of ring systems that form the core of many therapeutic agents.

Derivatives of 3-oxopropanenitrile are extensively used as precursors for various biologically active compounds, including those with antimicrobial, antiviral, and antitumor properties. For instance, it is a crucial starting material for synthesizing thieno[2,3-b]thiophene derivatives, which have shown notable antimicrobial activity against pathogens like Staphylococcus aureus. Similarly, reactions involving 3-oxopropanenitrile derivatives lead to the formation of pyrazole and pyrazolopyrimidine cores, which are scaffolds found in many pharmaceutically interesting compounds. nih.govjapsonline.com

The compound is also integral to multi-component reactions for creating complex molecules. For example, 3-indolyl-3-oxopropanenitrile, a related structure, reacts with aldehydes and other reagents to produce azafluorene (B8703113) derivatives and triazolopyrimidines, which have been investigated for their potential as antiproliferative agents against various cancer cell lines. japsonline.comnih.gov The synthesis of Tofacitinib, an immunosuppressant drug, also involves a 3-oxopropanenitrile moiety, highlighting the importance of this chemical framework in modern drug design. derpharmachemica.com

The table below summarizes several key heterocyclic scaffolds synthesized from 3-oxopropanenitrile derivatives and their associated pharmacological relevance.

| Starting Material Derivative | Reagent(s) / Conditions | Resulting Scaffold | Noted Pharmacological Relevance |

| 3-(1H-indol-2-yl)-3-oxopropanenitrile | Phenacyl bromides | Thiophene Derivatives | Antifungal Agents cu.edu.egresearchgate.net |

| 3-(1H-indol-2-yl)-3-oxopropanenitrile | Hydrazonoyl chlorides | 1,3,4-Thiadiazole Derivatives | Antifungal Agents cu.edu.egresearchgate.net |

| 3-Indolyl-3-oxopropanenitrile | Aromatic Carboxaldehyde, 3-Amino-1,2,4-triazole | Triazolopyrimidine Derivatives | Antiproliferative Agents japsonline.com |

| 3-Oxopropanenitrile | Phenyl thiourea (B124793) or Hydrazine | Pyrimidine/Pyrazole Hybrids | Anticancer (Tubulin Polymerization Inhibition) |

| 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) | Hydrazine Hydrate | Bis-aminopyrazole | Antimicrobial nih.gov |

| 3-(Benzofuran-2-yl)-3-oxopropanenitrile | Phenyl isothiocyanate, Chloroacetonitrile | Thiazole Derivatives | Precursors for bioactive molecules scitcentral.com |

Contributions to Agrochemical Synthesis

In addition to pharmaceuticals, this compound and its derivatives have potential applications in the field of agrochemicals. smolecule.comcymitquimica.com The biological activity inherent in the heterocyclic compounds synthesized from this precursor extends to applications in crop protection.

A significant finding is the identification of 3-oxopropanenitrile as a soil metabolite of the herbicide Isoxaflutole. foodstandards.gov.au Isoxaflutole is used to control grass and broadleaf weeds in crops. Regulatory bodies, such as Australia's APVMA (Australian Pesticides and Veterinary Medicines Authority) and FSANZ (Food Standards Australia New Zealand), establish Maximum Residue Limits (MRLs) for such chemicals and their metabolites in food commodities to ensure public safety. foodstandards.gov.au The MRLs for Isoxaflutole are defined by the combined residues of the parent compound and its metabolite, 3-oxopropanenitrile, demonstrating the compound's direct relevance to the agricultural industry. foodstandards.gov.au

The table below outlines the context of 3-oxopropanenitrile within agrochemical regulation.

| Parent Agrochemical | Metabolite | Regulatory Context | Affected Commodities (Examples) |

| Isoxaflutole | 3-Oxopropanenitrile | Setting of Maximum Residue Limits (MRLs) for food safety. foodstandards.gov.au | Cereal Grains, Eggs, Poultry Meat, Edible Offal of Poultry foodstandards.gov.au |

Spectroscopic and Analytical Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Methyl-3-oxopropanenitrile, both ¹H and ¹³C NMR would provide crucial information.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three different types of protons in the molecule: the aldehyde proton (-CHO), the methine proton (-CH), and the methyl protons (-CH₃).

Aldehyde Proton (-CHO): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

Methine Proton (-CH): The proton on the carbon bearing the methyl and nitrile groups would likely appear as a quartet. Its chemical shift would be influenced by both the electron-withdrawing nitrile group and the adjacent carbonyl group, placing it in the range of δ 3-4 ppm. The splitting into a quartet would be due to coupling with the three protons of the neighboring methyl group (n+1 rule, where n=3).

Methyl Protons (-CH₃): The three equivalent protons of the methyl group are expected to appear as a doublet in the upfield region, likely around δ 1.2-1.5 ppm. The signal would be split into a doublet by the adjacent methine proton (n+1 rule, where n=1).

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) |

| Methine (-CH) | 3.0 - 4.0 | Quartet (q) |

| Methyl (-CH₃) | 1.2 - 1.5 | Doublet (d) |

Note: This is a predictive table based on known chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. libretexts.org

Nitrile Carbon (-CN): The carbon of the nitrile group generally appears in the range of δ 110-125 ppm. libretexts.org

Methine Carbon (-CH): The carbon atom attached to the methyl and nitrile groups would likely resonate in the range of δ 30-40 ppm.

Methyl Carbon (-CH₃): The methyl carbon is expected to be the most upfield signal, appearing around δ 10-20 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-CHO) | 190 - 200 |

| Nitrile (-CN) | 110 - 125 |

| Methine (-CH) | 30 - 40 |

| Methyl (-CH₃) | 10 - 20 |

Note: This is a predictive table based on known chemical shift ranges for similar functional groups. libretexts.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methine proton and the methyl protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton signals at δ ~3.5 ppm and δ ~1.3 ppm to their respective methine and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton should show a correlation to the methine carbon and the carbonyl carbon. The methyl protons would be expected to show correlations to the methine carbon and the nitrile carbon.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by the absorption bands corresponding to its key functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is a characteristic peak for the carbonyl group of an aliphatic aldehyde.

C≡N Stretch (Nitrile): A medium-intensity, sharp absorption band is expected around 2240-2260 cm⁻¹. The nitrile stretch is often a very clean and easily identifiable peak.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows two weak to medium absorption bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹ (a Fermi resonance doublet).

C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds in the methyl and methine groups would appear in the range of 2850-3000 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| C=O Stretch | 1720 - 1740 | Strong, Sharp |

| C-H Stretch (Aldehyde) | 2810 - 2830 & 2710 - 2730 | Weak to Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

Note: This is a predictive table based on known absorption ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further aid in structural confirmation. The molecular formula of this compound is C₄H₅NO, giving it a molecular weight of approximately 83.09 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 83. Key fragmentation pathways could include:

Loss of the aldehyde group (-CHO): A fragmentation resulting in a peak at m/z = 54, corresponding to the [M-29]⁺ ion.

Loss of the methyl group (-CH₃): A fragmentation leading to a peak at m/z = 68, corresponding to the [M-15]⁺ ion.

Loss of the nitrile group (-CN): A fragmentation resulting in a peak at m/z = 57, corresponding to the [M-26]⁺ ion.

McLafferty Rearrangement: While less common for aldehydes with alpha-substitution, a McLafferty-type rearrangement is a possibility that could lead to characteristic fragment ions.

Expected Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 83 | Molecular Ion [M]⁺ |

| 68 | [M - CH₃]⁺ |

| 57 | [M - CN]⁺ |

| 54 | [M - CHO]⁺ |

Note: This is a predictive table based on common fragmentation patterns of organic molecules.

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this method quantitatively ascertains the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) within the molecule. This analytical data is crucial for verifying the compound's empirical and molecular formula, which is established as C4H5NO. nih.govchemnet.com

The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic weights of its constituent elements. These theoretical values serve as a benchmark for comparison with experimental results obtained from elemental analyzers. The congruence between experimental and theoretical data provides strong evidence for the purity and identity of the synthesized compound.

Detailed research findings from the elemental analysis of this compound are typically presented in a tabular format, comparing the theoretically calculated percentages with the experimentally found values.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 57.82 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 6.07 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 16.87 |

| Oxygen | O | 16.00 | 1 | 16.00 | 19.26 |

| Total | 83.09 | 100.00 |

Experimental findings from combustion analysis would be expected to yield values closely corresponding to these theoretical percentages, thus confirming the molecular formula of C4H5NO. Any significant deviation from these values might indicate the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Investigations of 2 Methyl 3 Oxopropanenitrile

Quantum Chemical Studies

Quantum chemical studies would provide fundamental insights into the behavior of 2-Methyl-3-oxopropanenitrile at the molecular level.

Density Functional Theory (DFT) Calculations on Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, and bond angles. These calculations would also yield crucial energetic information, such as the total electronic energy, the heat of formation, and the energies of its molecular orbitals. Such data is foundational for understanding the compound's stability and intrinsic properties.

Potential Energy Surface (PES) Analysis of Reaction Mechanisms

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, a PES analysis would be instrumental in elucidating the mechanisms of reactions it might undergo. By identifying transition states (saddle points on the surface) and intermediates (local minima), researchers could map out the lowest energy pathways for chemical transformations. This analysis would provide activation energies and reaction coordinates, offering a detailed picture of the kinetic and thermodynamic feasibility of its potential reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting a molecule's reactivity. For this compound, an FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This approach is used to calculate excited-state properties, such as electronic absorption spectra (UV-Vis), excitation energies, and oscillator strengths. The results would predict the wavelengths of light the molecule absorbs and provide insight into the nature of its electronic transitions, which is essential for applications in photochemistry and materials science.

Reactivity Descriptors and Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.

Global and Local Reactivity Descriptors

Global reactivity descriptors are derived from the changes in energy as electrons are added or removed from the molecule. For this compound, these would include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity descriptors, such as the Fukui function, would be used to identify the specific atoms within the this compound molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Without published studies applying these computational methods to this compound, it is not possible to populate these sections with specific data, tables, or detailed findings as requested.

Structure-Reactivity Relationship Correlations

The investigation of relationships between the chemical structure of a molecule and its reactivity is a cornerstone of physical organic chemistry. For aliphatic compounds such as this compound, these correlations are often established through linear free-energy relationships (LFERs). While the Hammett equation is a well-known LFER, its application is primarily restricted to meta- and para-substituted aromatic systems. libretexts.orgresearchgate.net This is because the Hammett treatment does not account for the steric effects of substituents, which can be significant in flexible aliphatic molecules. scribd.com

For aliphatic compounds like this compound, the Taft equation is the more appropriate LFER for correlating structure with reactivity. researchgate.netorientjchem.org The Taft equation extends the principles of the Hammett equation to aliphatic systems by separating the polar (inductive and field) effects from steric effects. wikipedia.orgdalalinstitute.com

Hammett Constant Correlations in Reaction Studies